molecular formula C38H35CrN6O12S2+ B13775761 Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) CAS No. 71598-34-0

Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-)

Cat. No.: B13775761
CAS No.: 71598-34-0
M. Wt: 883.8 g/mol
InChI Key: YKGGVXHFVUZQHJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) is a complex organic-inorganic compound It features a chromate core coordinated with two azo-naphthol ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) typically involves the following steps:

    Azo Coupling Reaction: The initial step involves the diazotization of 2-hydroxy-5-mesylphenylamine followed by coupling with 7-hydroxy-1-naphthylamine to form the azo compound.

    Complexation: The azo compound is then reacted with chromate salts under controlled pH conditions to form the desired chromate complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions followed by complexation in batch reactors. The reaction conditions, such as temperature, pH, and reactant concentrations, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The chromate core can participate in oxidation reactions, converting organic substrates to their oxidized forms.

    Reduction: Under certain conditions, the chromate can be reduced to chromium(III) species.

    Substitution: The azo-naphthol ligands can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized organic compounds and chromium(III) species.

    Reduction: Chromium(III) complexes.

    Substitution: Substituted azo-naphthol derivatives.

Scientific Research Applications

Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:

    Analytical Chemistry: Used as a reagent for the detection and quantification of various analytes.

    Dye Manufacturing: Its vibrant color makes it suitable for use in dye formulations.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: Utilized in processes requiring specific oxidation or reduction reactions.

Mechanism of Action

The mechanism of action of Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) involves:

    Molecular Targets: The chromate core targets specific functional groups in organic molecules, facilitating oxidation or reduction.

    Pathways: The compound can participate in electron transfer reactions, altering the oxidation state of the chromate and the substrate.

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))cobaltate(1-)
  • Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))ferrate(1-)

Uniqueness

Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) is unique due to its specific chromate core, which imparts distinct redox properties and vibrant coloration. This makes it particularly useful in applications requiring strong oxidizing agents and colorimetric detection.

Properties

CAS No.

71598-34-0

Molecular Formula

C38H35CrN6O12S2+

Molecular Weight

883.8 g/mol

IUPAC Name

chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalen-1-yl]carbamate

InChI

InChI=1S/2C19H17N3O6S.Cr/c2*1-28-19(25)20-13-5-3-4-11-6-8-16(24)18(17(11)13)22-21-14-10-12(29(2,26)27)7-9-15(14)23;/h2*3-10,23-24H,1-2H3,(H,20,25);/p+1

InChI Key

YKGGVXHFVUZQHJ-UHFFFAOYSA-O

Canonical SMILES

[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O.[Cr]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.